

Technical Guide: Physicochemical Properties and Synthetic Application of Boc-4-Amino-D-phenylalanine

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Compound of Interest

Compound Name: *Boc-4-Amino-D-phenylalanine*

Cat. No.: *B558464*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of **Boc-4-Amino-D-phenylalanine**, a critical building block in modern peptide synthesis and drug discovery. The document details its melting point and physical appearance, outlines the experimental protocol for melting point determination, and illustrates its primary application in a logical workflow diagram.

Core Physicochemical Data

Boc-4-Amino-D-phenylalanine is a derivative of the non-proteinogenic amino acid D-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino function enhances its utility in stepwise peptide synthesis by preventing unwanted side reactions.

Property	Value	Reference
Melting Point	125-130 °C	
Physical Appearance	White to off-white powder	
Molecular Formula	C ₁₄ H ₂₀ N ₂ O ₄	[1]
Molecular Weight	280.3 g/mol	[1]
CAS Number	164332-89-2	[1]

Experimental Protocol: Melting Point Determination

The melting point of a solid organic compound like **Boc-4-Amino-D-phenylalanine** is a crucial indicator of its purity. A sharp melting range, typically narrow, suggests a high degree of purity, whereas a broad and depressed melting range often indicates the presence of impurities.[\[2\]](#) The following is a generalized protocol for determining the melting point using the capillary tube method.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Spatula
- Mortar and pestle (optional, for pulverizing crystals)
- Thermometer

Procedure:

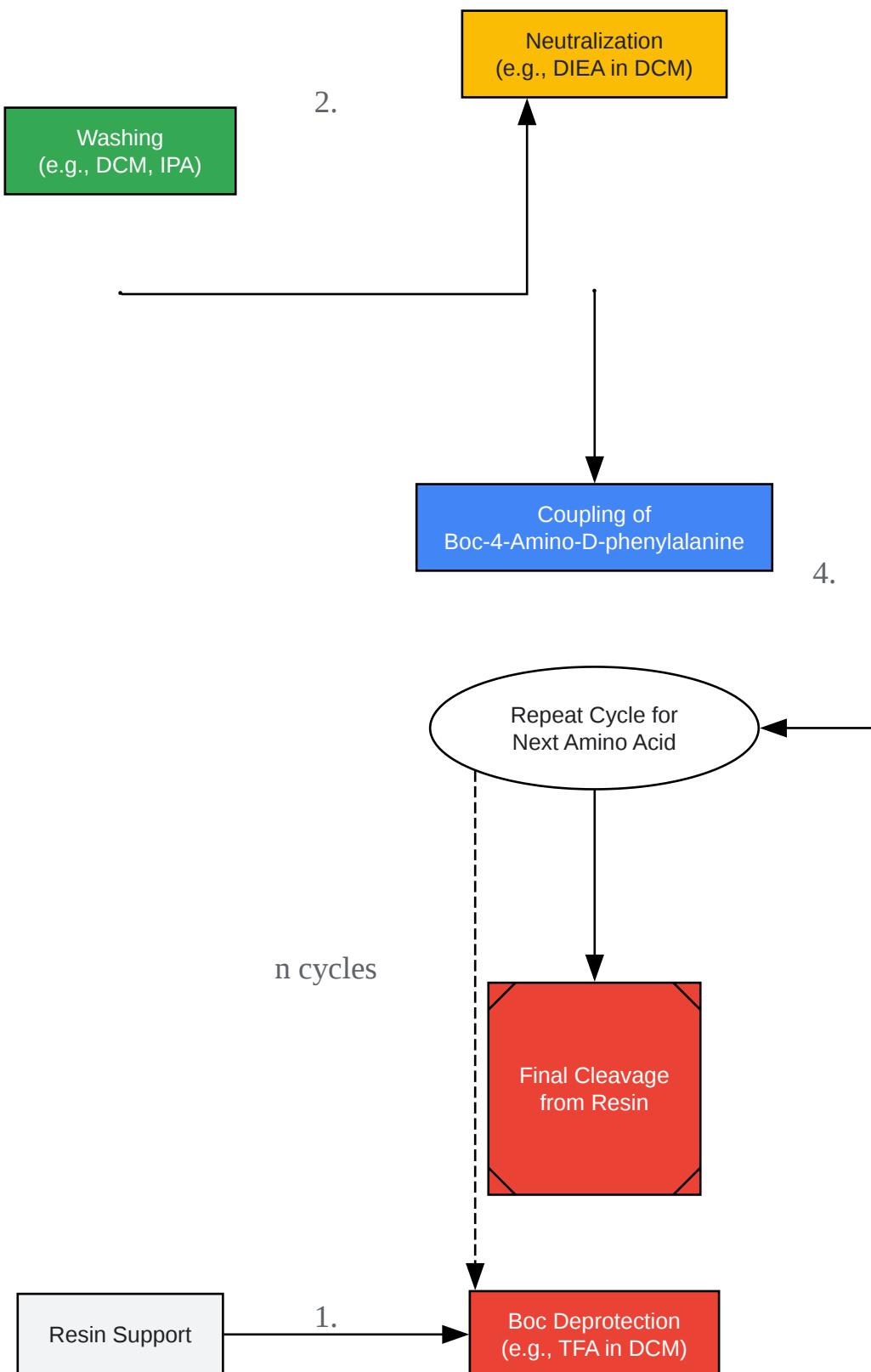
- Sample Preparation: A small amount of the dry, crystalline **Boc-4-Amino-D-phenylalanine** is placed on a clean, dry surface. The open end of a capillary tube is pressed into the sample, and the tube is inverted and gently tapped to pack the solid into the sealed end.[\[2\]](#)[\[3\]](#)[\[4\]](#) The packed sample should be approximately 1-2 mm in height.[\[2\]](#)[\[3\]](#)

- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[5]
- Initial Rapid Determination: An initial, rapid heating is performed to get an approximate melting point. This helps in saving time for the subsequent, more accurate measurements.
- Accurate Determination: A fresh sample is prepared in a new capillary tube. The apparatus is heated to a temperature approximately 15-20°C below the estimated melting point. The heating rate is then slowed to about 1-2°C per minute as the melting point is approached.[4]
- Observation and Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range.[2][5]
- Repeat for Consistency: The procedure is repeated at least once with a fresh sample to ensure the results are reproducible.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-4-Amino-D-phenylalanine is a key reagent in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the chemical synthesis of peptides.[6] The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a classical approach where the Boc group serves as a temporary protecting group for the α -amino group.[7][8]

The general workflow for incorporating a Boc-protected amino acid, such as **Boc-4-Amino-D-phenylalanine**, into a growing peptide chain on a solid support is illustrated below.

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Boc-SPPS Workflow

Workflow Description:

- Deprotection: The cycle begins with the removal of the Boc protecting group from the N-terminus of the resin-bound peptide. This is typically achieved using a moderately strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][9][10]
- Neutralization: Following deprotection, the resulting trifluoroacetate salt of the terminal amine must be neutralized to the free amine to enable the subsequent coupling reaction. A hindered base like diisopropylethylamine (DIEA) is commonly used for this purpose.[7][9]
- Coupling: The next Boc-protected amino acid in the sequence (in this case, **Boc-4-Amino-D-phenylalanine**) is activated and coupled to the free N-terminal amine of the growing peptide chain.
- Washing: After each deprotection, neutralization, and coupling step, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring a high purity of the final peptide.[7][9] This cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the desired peptide sequence.[9][11]
- Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[1][10]

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